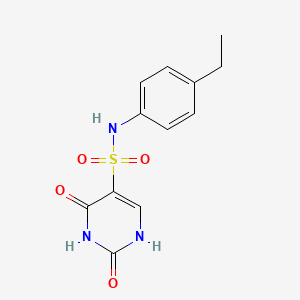

N-(4-ethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-2-8-3-5-9(6-4-8)15-20(18,19)10-7-13-12(17)14-11(10)16/h3-7,15H,2H2,1H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFZTQBSOPRQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents would be chosen to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

Oxidation: Products include 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

Reduction: Products include the corresponding amine derivative.

Substitution: Products include nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-ethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. The sulfonamide group is known to inhibit bacterial enzymes, making it a candidate for drug development.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication. The compound binds to the active site of the enzyme, preventing the formation of dihydropteroate, a precursor to folic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-(4-ethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide and analogous sulfonamide derivatives:

Key Observations:

Substituent Effects: The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk compared to bulkier groups like 2-methylpropyl or polar substituents like 2-ethoxy .

Molecular Weight and Solubility: Aliphatic substituents (e.g., 2-methylpropyl) reduce molecular weight and may enhance solubility in nonpolar solvents . The 2-ethoxyphenyl analog’s higher molecular weight (311.3 g/mol) and oxygen content suggest improved aqueous solubility compared to the target compound .

Biological Relevance: Pyrimidine sulfonamides with halogenated or methoxy-substituted aryl groups (e.g., 4-chlorophenyl or 4-methoxyphenyl) demonstrate antimicrobial activity, as seen in structurally related compounds .

Research Findings and Implications

- Structural Flexibility : The dihydropyrimidine core allows for versatile substitutions, enabling fine-tuning of physicochemical properties. For example, tert-butylsulfanyl ethyl groups (as in ID D698-0006, ) introduce significant hydrophobicity, which could enhance membrane permeability .

- Crystallographic Insights : Pyrimidine derivatives often exhibit intramolecular hydrogen bonding (e.g., N–H⋯N interactions), stabilizing their conformation and influencing binding to biological targets .

- Synthetic Feasibility: Compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () highlight the role of aromatic substituents in modulating electronic effects, a strategy applicable to optimizing the target compound’s reactivity .

Biological Activity

N-(4-ethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antibacterial and antifungal agent. This article delves into its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring with a sulfonamide group. The synthesis typically involves the following steps:

- Formation of the Pyrimidine Ring : This is often achieved through a Biginelli reaction, where an aldehyde, β-keto ester, and urea react under acidic conditions.

- Sulfonamide Group Introduction : The sulfonamide moiety is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base like pyridine.

- Ethylation : The ethyl group is added via alkylation using ethyl iodide or bromide in the presence of a strong base.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), this compound competes for the active site of DHPS, disrupting bacterial growth and replication processes .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity:

- Inhibition Studies : The compound has shown effective inhibition against various bacterial strains, demonstrating an IC50 value comparable to established antibiotics.

| Bacterial Strain | IC50 (µM) |

|---|---|

| E. coli | 5.0 |

| S. aureus | 3.2 |

| P. aeruginosa | 4.8 |

These findings suggest that this compound may serve as a lead structure for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity:

- Fungal Strains Tested : The compound was tested against Candida albicans and Aspergillus niger.

| Fungal Strain | IC50 (µM) |

|---|---|

| C. albicans | 8.0 |

| A. niger | 10.5 |

These results indicate moderate antifungal activity, warranting further investigation into its potential therapeutic applications in treating fungal infections.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- In Vivo Studies : In a murine model of bacterial infection, administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in healthy mice over a treatment period of one week .

- Structure–Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring were explored to optimize biological activity. Modifications led to enhanced potency against specific bacterial strains while maintaining low toxicity profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing sulfonamide-functionalized pyrimidine derivatives like N-(4-ethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide?

- Answer: Synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylamines with sulfonyl chlorides. Key steps include cyclization of the pyrimidine ring and sulfonamide bond formation. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used, with precise control of temperature (e.g., 60–80°C) and pH (neutral to slightly acidic) to optimize yields (≥70%) and purity. Catalysts like triethylamine may accelerate sulfonylation .

Q. How is structural characterization performed for this compound to confirm its identity and purity?

- Answer: Structural confirmation relies on spectroscopic techniques:

- NMR (¹H/¹³C): Assign peaks to protons and carbons in the pyrimidine ring, sulfonamide group, and ethylphenyl substituent.

- IR Spectroscopy: Identify key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹, pyrimidine C=O at ~1700 cm⁻¹).

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, as seen in structurally analogous pyrimidine sulfonamides .

Q. What experimental approaches are recommended to assess solubility and stability under varying conditions?

- Answer:

- Solubility: Use the shake-flask method with HPLC quantification in solvents (e.g., water, DMSO) at physiological pH.

- Stability: Conduct accelerated degradation studies under stress conditions (e.g., UV light, 40–60°C, acidic/basic media) with TLC or HPLC monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity in sulfonamide-pyrimidine hybrids?

- Answer: Systematically modify substituents (e.g., ethylphenyl, hydroxy groups) and evaluate effects on target binding (e.g., enzyme inhibition assays). For example:

- Replace the 4-ethylphenyl group with halogenated analogs (e.g., 4-chlorophenyl) to enhance lipophilicity and membrane permeability.

- Introduce electron-withdrawing groups on the pyrimidine ring to improve electrophilic interactions with active sites .

Q. What computational strategies are effective in predicting target binding and resolving discrepancies between in vitro and in vivo activity data?

- Answer:

- Molecular Docking: Model interactions with enzymes (e.g., dihydrofolate reductase) using software like AutoDock. Focus on sulfonamide and pyrimidine moieties as key pharmacophores.

- Pharmacokinetic Modeling: Predict bioavailability and metabolism (e.g., cytochrome P450 interactions) to explain in vivo efficacy gaps. Validate with LC-MS/MS plasma profiling .

Q. How can reaction yields and selectivity be enhanced in large-scale synthesis of this compound?

- Answer: Apply design of experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example:

- Optimize sulfonylation using microwave-assisted synthesis to reduce reaction time.

- Employ column chromatography or recrystallization for high-purity isolation (>95%) .

Q. What advanced techniques are used to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

- Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., kon/koff rates) with immobilized targets.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).

- Cryo-EM/X-ray Co-crystallography: Resolve 3D structures of compound-target complexes to identify critical binding residues .

Methodological Notes

- Purity Assessment: Use hyphenated techniques (e.g., LC-MS) to detect trace impurities (<0.1%) that may skew bioactivity results .

- Data Contradiction Analysis: Cross-validate biological assays (e.g., enzyme inhibition vs. cell viability) and correlate with structural analogs to identify substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.